molecular formula C19H23BrN2O5S B299220 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Número de catálogo B299220
Peso molecular: 471.4 g/mol
Clave InChI: ZQMJAXRKTMSGJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BMS-986142, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mecanismo De Acción

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide inhibits TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a key role in the signaling pathways that regulate immune cell activation and cytokine production. By inhibiting TYK2, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide reduces the production of pro-inflammatory cytokines and dampens the immune response. This mechanism of action is similar to other JAK inhibitors that have been approved for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ) in preclinical models. This reduction in cytokine levels leads to a decrease in immune cell activation and inflammation. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to reduce the severity of skin inflammation in a mouse model of psoriasis. These results suggest that 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may have therapeutic potential in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, there are also some limitations to the use of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the cost of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may be a limiting factor for some researchers.

Direcciones Futuras

There are several potential future directions for research on 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of autoimmune diseases. Another potential direction is the investigation of its mechanism of action and its effects on immune cell signaling pathways. Further preclinical studies may also be needed to evaluate the long-term safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Finally, the development of new TYK2 inhibitors with improved potency and selectivity may be a promising avenue for future research.
In conclusion, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a promising small molecule inhibitor of TYK2 with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and to explore its potential for the treatment of autoimmune diseases.

Métodos De Síntesis

The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps, including the reaction of 2-bromoaniline with methylsulfonyl chloride, followed by the reaction of the resulting compound with 3,4-dimethoxyphenethylamine and acetic anhydride. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been reported in several research articles, and the compound is commercially available for research purposes.

Aplicaciones Científicas De Investigación

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. It has shown efficacy in reducing disease severity in animal models of psoriasis, lupus, and inflammatory bowel disease. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. These promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in humans.

Propiedades

Nombre del producto

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Fórmula molecular

C19H23BrN2O5S

Peso molecular

471.4 g/mol

Nombre IUPAC

2-(2-bromo-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H23BrN2O5S/c1-26-17-9-8-14(12-18(17)27-2)10-11-21-19(23)13-22(28(3,24)25)16-7-5-4-6-15(16)20/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)

Clave InChI

ZQMJAXRKTMSGJM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

SMILES canónico

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.